![molecular formula C27H36F3NO6 B1191788 Iso-Fludelone](/img/no-structure.png)
Iso-Fludelone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Applications De Recherche Scientifique
Quantitative Analysis in Human Plasma
Iso-fludelone (KOS-1803) is a third-generation epothilone drug, primarily studied for its potential in cancer therapy. A significant advancement in research involved developing a sensitive and precise LC-MS/MS assay for quantifying iso-fludelone in human plasma. This method fulfilled FDA criteria for validation and is crucial for clinical trials involving iso-fludelone (Christner et al., 2014).
Antineoplastic Activities
Iso-fludelone exhibits strong antineoplastic activities. It binds to tubulin, inducing microtubule polymerization and stabilization, which results in cell division inhibition, G2/M arrest, and apoptosis. Notably, iso-fludelone has increased stability, potency, and reduced toxicity compared to other epothilones. It is also not a substrate of the P-glycoprotein, a multidrug resistance pump often overexpressed in cancer cells, making it a valuable agent in cancer treatment (Definitions, 2020).
Efficacy Against Xenograft Tumors
In vivo studies have shown that iso-fludelone (Iso-oxazole fludelone) can effectively cure and suppress various human xenograft tumors in nude mice. These include breast, colon, leukemia, ovarian, and drug-resistant and refractory xenograft tumors. Remarkably, iso-fludelone achieved complete tumor remission and long-term suppression without relapse, indicating its high potential as a therapeutic agent in cancer treatment (Chou et al., 2011).
Therapeutic Effect Against Human Xenograft Tumors
Further studies reinforce iso-fludelone's therapeutic potential against various human cancer cell lines in nude mouse xenograft settings. These include mammarian-MX-1, ovarian-SK-OV-3, and drug-resistant lung-A549/taxol and mammary-MCF-7/Adr xenografts. Iso-fludelone's unique properties such as biological stability, excellent water solubility, and remarkable potency make it a promising candidate for preclinical development (Chou et al., 2008).
Microtubule-Stabilization Efficacy
Iso-oxazole-Fludelone (KOS-1803) demonstrates significant microtubule-stabilization activity, exceeding that of Taxol. Its improved water solubility, bioavailability, tissue penetration, and favorable pharmacokinetic and pharmacodynamic properties make it an effective compound in xenograft tumor treatment. It achieved complete remission in various human xenograft tumor models, outperforming other chemotherapeutic agents (Chou et al., 2008).
Combinatorial Therapies
Research also explores the combinatory effects of iso-fludelone with other agents. For example, combining fludelone (a variant of iso-fludelone) with Panaxytriol showed synergistic effects in vitro against breast cancer cell line MX-1. This study emphasized the importance of exploring combinatory pharmacologic interactions in cancer treatment (Zhang et al., 2016).
Synthetic Development
The synthesis of iso-fludelone has been a key focus, with efforts directed towards efficient methods for its production. For instance, an efficient synthesis of the C(1)-C(9) fragment of fludelone was developed, crucial for the overall synthesis of the compound and its availability for research and therapeutic use (Harrison et al., 2012).
Propriétés
Nom du produit |
Iso-Fludelone |
---|---|
Formule moléculaire |
C27H36F3NO6 |
Poids moléculaire |
527.57305 |
Apparence |
Solid powder |
Synonymes |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.